molecular formula C18H19NO3 B3000092 N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-37-3

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B3000092
CAS No.: 924824-37-3
M. Wt: 297.354
InChI Key: MDHJDLLKBWLYBQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-ethoxyphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers and stabilizers for plastics and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethoxyphenyl)-2-methoxybenzamide: Similar in structure but with a methoxy group instead of the chromene ring.

    N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Contains an oxamide group instead of the chromene ring.

    (Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: Contains a thiazolidinone ring and a nitrobenzylidene group.

The uniqueness of this compound lies in its chromene ring, which imparts specific chemical and biological properties that are distinct from those of the other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-21-17-10-6-4-8-15(17)19-18(20)14-11-13-7-3-5-9-16(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHJDLLKBWLYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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